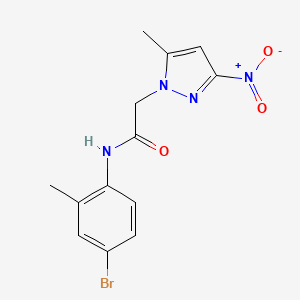![molecular formula C20H16Cl2N2O3S B6101269 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide, also known as CCMSB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the sulfonamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in cellular metabolism. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of cellular pH, and topoisomerase, which is involved in DNA replication. Additionally, this compound has been shown to inhibit the activity of several kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and inhibition of cellular metabolism. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of several key enzymes involved in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to inhibit cellular metabolism. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide, including:
1. Further studies on its potential as a cancer therapy, including in vivo studies and clinical trials.
2. Studies on its potential as an anti-inflammatory agent, including its effects on inflammatory cytokines and cellular signaling pathways.
3. Studies on its mechanism of action, including its effects on cellular metabolism and key enzymes involved in cellular signaling pathways.
4. Development of new derivatives of this compound with improved potency and selectivity for specific targets.
5. Studies on the potential toxicity of this compound and its optimal dosage and administration for use in lab experiments and potential clinical trials.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer therapy and anti-inflammatory agent, as well as its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-chloroaniline to form 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}benzoic acid. This intermediate is then reacted with 2-methylaniline to form this compound. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in vitro, and further research is needed to determine its potential as a cancer therapy. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-chloro-5-[(3-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c1-13-5-2-3-8-19(13)23-20(25)17-12-16(9-10-18(17)22)28(26,27)24-15-7-4-6-14(21)11-15/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKDGWKISTYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6101190.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6101193.png)
![2-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6101209.png)
![2-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6101217.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B6101218.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B6101228.png)
![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)

![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6101278.png)
![2-[4-(cyclohexylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101283.png)

![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)